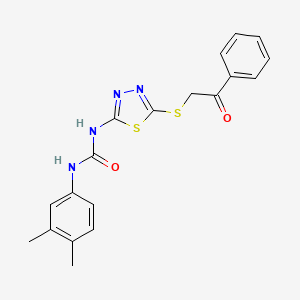![molecular formula C21H20ClN5O2 B2529480 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione CAS No. 674811-49-5](/img/structure/B2529480.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione is a chemical compound that belongs to the family of purine derivatives. It is commonly referred to as CPT, and it has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CPT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including topoisomerase I and II. These enzymes are involved in DNA replication and transcription, and their inhibition can lead to cell death. CPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CPT has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit angiogenesis, the process by which new blood vessels are formed. CPT has also been shown to modulate the immune system, leading to increased production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPT has several advantages for lab experiments. It is a potent and selective inhibitor of topoisomerase I and II, making it a useful tool for studying these enzymes. CPT has also been shown to have low toxicity in normal cells, making it a suitable candidate for further development as a therapeutic agent.
However, CPT also has limitations for lab experiments. Its synthesis is a complex and time-consuming process, which can limit its availability for research. CPT is also highly insoluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on CPT. One area of interest is the development of CPT analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential of CPT as a therapeutic agent for viral infections, such as HIV and HBV. Further studies are also needed to fully understand the mechanism of action of CPT and its potential applications in cancer therapy.
Conclusion:
In conclusion, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anticancer, antiviral, and anti-inflammatory properties make it a promising candidate for further development as a therapeutic agent. However, its complex synthesis process and solubility issues present challenges for its use in lab experiments. Future research on CPT should focus on developing analogs with improved properties and investigating its potential as a therapeutic agent for viral infections and cancer.
Métodos De Síntesis
The synthesis of CPT involves several steps, including the reaction of 2-chlorobenzyl chloride with 3-methylxanthine, followed by the reaction of the resulting intermediate with N-phenylethylamine. The final product is obtained by the reaction of the intermediate with sodium hydride and carbon dioxide. The synthesis of CPT is a complex process that requires expertise and careful handling.
Aplicaciones Científicas De Investigación
CPT has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. CPT has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV).
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-13(14-8-4-3-5-9-14)23-20-24-18-17(19(28)25-21(29)26(18)2)27(20)12-15-10-6-7-11-16(15)22/h3-11,13H,12H2,1-2H3,(H,23,24)(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCYKFKBHXOFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

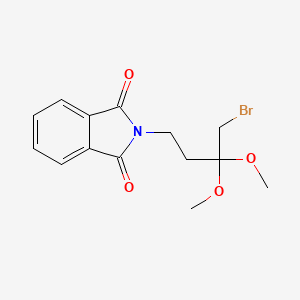
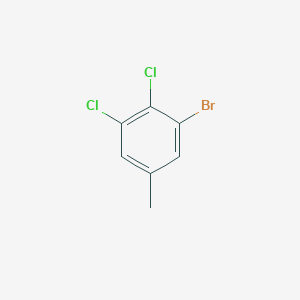

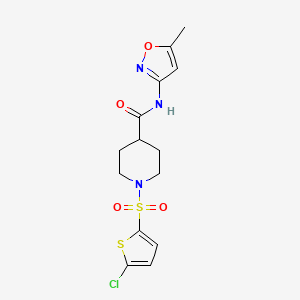
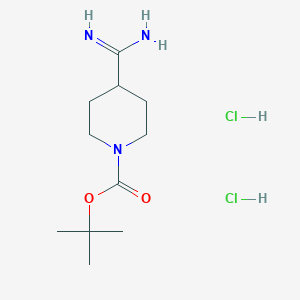
![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)
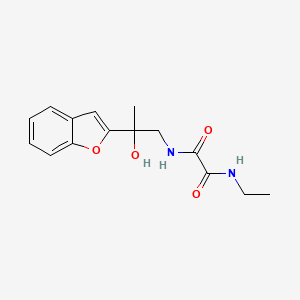

![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2529411.png)
![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)
![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)
methanone](/img/structure/B2529417.png)
